molecular formula C7H16Cl2N2 B165461 1-Cyclopropylpiperazine dihydrochloride CAS No. 139256-79-4

1-Cyclopropylpiperazine dihydrochloride

Cat. No.: B165461
CAS No.: 139256-79-4
M. Wt: 199.12 g/mol
InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the CAS Number: 139256-79-4 and a molecular weight of 199.12 . It is a solid substance stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H16Cl2N2 . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature under an inert atmosphere . It has a boiling point of 271.6°C at 760 mmHg . The compound has a molecular weight of 199.12 .

Scientific Research Applications

Spectroscopic Analysis and Structural Characterization

1-Cyclopropylpiperazine dihydrochloride (1cppp) has been extensively studied using spectroscopic methods like FT-IR and FT-Raman. Research conducted by Keşan et al. (2012) involved an in-depth examination of 1cppp's spectra, utilizing density functional theory (DFT) to predict vibrational frequencies, structural parameters, and assignments. This study highlighted the compound's conformational equilibria and thermodynamics functions, providing valuable insights into its molecular behavior and stability (Keşan et al., 2012).

Application in Crystallography

The study of 1-Cyclopropylpiperazine derivatives also extends to crystallography. Research by Miranda-Calderón et al. (2014) on Enrofloxacin hydrochloride dihydrate, which includes a 1-cyclopropylpiperazine unit, provides critical data on crystal structures. This research is significant for understanding the molecular arrangements and interactions within crystalline forms, essential for pharmaceutical applications (Miranda-Calderón et al., 2014).

Role in Chemical Reactions

1-Cyclopropylpiperazine derivatives have been investigated for their role in various chemical reactions. For instance, the study by Garve et al. (2014) on the dichlorination of donor-acceptor cyclopropanes offers insights into novel reaction pathways and the potential for synthetic applications involving 1-Cyclopropylpiperazine derivatives (Garve et al., 2014).

Potential in Medicinal Chemistry

The potential of 1-Cyclopropylpiperazine derivatives in medicinal chemistry has been explored, with studies focusing on their anti-tubercular and antibacterial properties. Suresh et al. (2014) synthesized and evaluated a series of such derivatives, demonstrating their effectiveness against various microbial strains. This research underscores the compound's relevance in developing new therapeutic agents (Suresh et al., 2014).

In-Depth Molecular Investigations

Further investigations into the interaction of 1-Cyclopropylpiperazine derivatives with other molecules, like B- and Al-doped C60 fullerenes, have been conducted. Bilge (2018) explored these interactions through quantum mechanical calculations, shedding light on the structural and electronic properties crucial for designing advanced materials and sensors (Bilge, 2018).

Safety and Hazards

1-Cyclopropylpiperazine dihydrochloride is classified as a skin corrosive and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

1-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNSFSTSJWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611447
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139256-79-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (92 g) in 1,4-dioxin (200 mL) was treated with HCl (4 M in 1,4-dioxin, 500 mL) over 10 min while maintaining the temperature below 40° C. After the addition was complete, the mixture was heated at 45° C. for 9 h and then was cooled to room temperature. The thick suspension was diluted with hexanes (400 mL) and was cooled to 10° C. The resulting solid was collected by filtration, washed with hexanes, and dried to yield the title compound as a white solid.
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.0M HCl in dioxane (42.7 mL, 170.78 mmol) was added to a stirred solution of tert-butyl 4-cyclopropylpiperazine-1-carboxylate (7.73 g, 34.16 mmol) in a mixture of methanol (50.0 mL) and ethyl acetate (200 mL). The resulting suspension was stirred at room temperature for 24 h under nitrogen. The white solid filtered off to give 1-cyclopropylpiperazine dihydrochloride (6.30 g, 93%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-(4-cyclopropyl-piperazin-1-yl)-2,2,2-trifluoro-ethanone (444.4 mg, 2 mmol) was added a mixture of HCl/IPA (5-6N, 2 mL). Solids were observed to precipitate immediately after the HCl/IPA was added. The resulting suspension was stirred for 5 h. Heptane (2 mL) was then added to the reaction mixture, followed by addition of IPA (2 mL). The resulting suspension was stirred for 0.5 h at ambient temperature. The solids were filtered off using a medium glass sintered funnel with a filter paper on the top. The reaction flask was rinsed with IPA (3 mL) and the rinse was used to wash the solids. The solid was washed a second time with fresh IPA (2 mL). The solids were dried at ambient temperature and house vacuum to yield the title compound as a white crystalline solid.
Quantity
444.4 mg
Type
reactant
Reaction Step One
Name
HCl IPA
Quantity
2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.